Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Neuroscience Synaptic Physiology Calcium Signaling

BAPTA-AM (126150-97-8) is the membrane-permeable acetoxymethyl ester of BAPTA, delivering diffusion-limited intracellular Ca²⁺ chelation. Unlike EGTA-AM, BAPTA-AM's aromatic nitrogen scaffold confers sub-millisecond binding kinetics—achieving ~70% fEPSP depression at 50 µM in hippocampal slices where EGTA-AM is inert. Essential for presynaptic Ca²⁺ microdomain studies, cardiac ischemia/reperfusion (dual cytosolic/mitochondrial buffering), and quantitative erythrocyte Ca²⁺ clamping (KDi ≈800 nM). Dual utility: also a validated Kv1.3/Kv1.5/hERG inhibitor (IC₅₀ 1.23–1.45 µM). ≥95% HPLC purity.

Molecular Formula C24H36N2O17
Molecular Weight 624.5 g/mol
Cat. No. B014044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
SynonymsAM-EEDTA
Molecular FormulaC24H36N2O17
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCOC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC
InChIInChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3
InChIKeyHUXZWLOCCJOCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid (BAPTA-AM): Technical Baseline for Scientific Procurement


Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid, commonly known as BAPTA-AM (Molecular Formula: C₂₄H₃₆N₂O₁₇; Molecular Weight: 624.55), is the acetoxymethyl ester prodrug derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) [1]. As a membrane-permeable analog, it diffuses across the plasma membrane and undergoes hydrolysis by intracellular esterases to release the active tetra-anionic chelator BAPTA, which becomes trapped within the cytosol . BAPTA belongs to the tetracarboxylate calcium chelator class derived from EGTA and is characterized by a Ca²⁺ binding affinity of logKCa = 6.97 and a Ca²⁺:Mg²⁺ selectivity ratio exceeding 10⁵:1 . Its aromatic nitrogen substitution confers minimal pH sensitivity to metal binding under physiological conditions (pKa₃ = 5.47, pKa₄ = 6.36), differentiating it fundamentally from EGTA and EDTA [2].

Why BAPTA-AM Cannot Be Substituted with EGTA-AM or EDTA-AM in Controlled Intracellular Calcium Studies


BAPTA-AM is not functionally interchangeable with EGTA-AM despite their structural homology as tetracarboxylate calcium chelators. EGTA-AM exhibits Ca²⁺ binding kinetics that are approximately two orders of magnitude slower than BAPTA-AM, owing to the presence of aliphatic nitrogen atoms in EGTA versus aromatic nitrogen in BAPTA [1]. This kinetic disparity produces divergent physiological outcomes: in hippocampal brain slices, 50 µM EGTA-AM failed to affect field excitatory postsynaptic potentials (fEPSPs) in young tissue, whereas BAPTA-AM at identical concentration depressed fEPSPs by up to 70% [2]. Furthermore, BAPTA-AM demonstrates pronounced direct pharmacological activity on voltage-gated potassium channels (Kv1.3, Kv1.5, and Kv11.1) with Ki values of 1.45 µM, 1.23 µM, and 1.30 µM, respectively, which is not shared by EGTA-AM [3]. Substitution without accounting for these kinetic and off-target differences introduces uncontrolled experimental variables that compromise data reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence: BAPTA-AM vs. EGTA-AM and Related Analogs


Fast vs. Slow Ca²⁺ Binding Kinetics: Differential Synaptic Modulation in Hippocampal CA1 Slices

BAPTA-AM produces opposite electrophysiological outcomes compared to EGTA-AM due to its faster Ca²⁺ binding kinetics. In hippocampal CA1 slices from young (2-4 month) rats, 50 µM BAPTA-AM depressed field EPSP amplitude by up to 70% from baseline, while 50 µM EGTA-AM produced no statistically significant effect [1]. This differential effect is attributed to the ability of fast-chelating BAPTA-AM to intercept Ca²⁺ at presynaptic release sites within the short diffusion distance (approximately 50-100 nm) of the active zone, whereas slow-chelating EGTA-AM cannot compete with endogenous Ca²⁺ buffers on the timescale of vesicle fusion. The BAPTA derivative series demonstrated that chelators with Kd values between 0.2-3.5 µM retained this modulatory capacity, while 5',5'-dinitro BAPTA-AM (Kd ≈ 7000 µM) was inactive [1].

Neuroscience Synaptic Physiology Calcium Signaling

BAPTA-AM Inhibition of Evoked Neurotransmitter Release vs. EGTA-AM Inactivity at Neuromuscular Junctions

BAPTA-AM suppresses quantal acetylcholine release under conditions where EGTA-AM is completely inactive. In mouse neuromuscular junction preparations, 50 µM BAPTA-AM inhibited synaptic transmission by significantly suppressing the quantal content of end-plate potentials (EPPs) throughout a 50 Hz, 1-second stimulus train. In contrast, 50 µM EGTA-AM did not alter either spontaneous miniature end-plate potential (MEPP) frequency or evoked EPP quantal content in both wild-type and pannexin-1 knockout mice [1]. The lack of EGTA-AM effect persisted even under conditions where L-type voltage-dependent calcium channel activity was modulated, confirming that EGTA-AM's slow binding kinetics render it incapable of buffering Ca²⁺ within the microdomain of the presynaptic active zone where vesicle fusion is triggered [1].

Neuropharmacology Synaptic Transmission P2X7 Receptor

Intracellular Apparent Ca²⁺ Dissociation Constant: BAPTA-AM vs. Benz2-AM in Intact Human Erythrocytes

The intracellular apparent Ca²⁺ dissociation constant (KDi) of BAPTA-AM differs substantially from that of Benz2-AM when measured in intact cells, with both chelators showing markedly higher KDi values than their in vitro KD measurements in standard salt solutions. In intact human red blood cells, BAPTA-AM yielded a KDi of approximately 800 nM, while Benz2-AM (a related tetracarboxylate chelator) produced a KDi of approximately 500 nM [1]. These intracellular KDi values are approximately 6-12 fold higher than the corresponding in vitro KD values (BAPTA KD ≈ 130 nM; Benz2 KD ≈ 40 nM), indicating that the cytoplasmic environment—likely through reversible binding to hemoglobin and other intracellular components—substantially alters the effective Ca²⁺ buffering capacity of loaded chelators [1]. Both chelators increased the Ca²⁺ buffering capacity of red cells by 300-600 µmol per 340 g hemoglobin [1].

Cell Physiology Calcium Buffering Chelator Characterization

Direct Kv Channel Inhibition: BAPTA-AM Pharmacological Off-Target Activity Not Shared by EGTA-AM

BAPTA-AM exhibits direct, Ca²⁺-independent inhibitory activity on voltage-gated potassium (Kv) channels, a pharmacological property that is not observed with EGTA-AM. In cerebellar granule neurons, 2.5 µM BAPTA-AM reduced Kv currents, and the inhibition could not be explained by intracellular Ca²⁺ chelation alone [1]. Quantitative IC50 measurements against cloned human Kv channels yielded IC50 values of 1.23 µM for hKv1.5, 1.45 µM for hKv1.3, and 1.30 µM for Kv11.1 (hERG) . This direct channel blockade introduces a significant confounding variable in experiments where membrane potential or potassium conductance affects the measured outcome. EGTA-AM lacks these aromatic aminophenoxy moieties and does not produce equivalent direct Kv channel inhibition [2].

Ion Channel Pharmacology Electrophysiology Calcium Chelator Off-Target

Dual Cytosolic and Mitochondrial Ca²⁺ Overload Attenuation in Ischemia/Reperfusion Injury Models

BAPTA-AM provides simultaneous attenuation of both cytosolic [Ca²⁺]c and mitochondrial [Ca²⁺]m calcium overload, distinguishing it from mitochondrial-targeted agents such as ruthenium red. In isolated perfused rat hearts subjected to ischemia/reperfusion, BAPTA-AM applied at concentrations that abolish both [Ca²⁺]c and [Ca²⁺]m overload reduced cardiac injury parameters (infarct size and cell viability loss), whereas ruthenium red—a mitochondrial calcium uniporter inhibitor—abolished only [Ca²⁺]m overload while sparing [Ca²⁺]c [1]. Both interventions produced cardioprotection, but only BAPTA-AM allowed discrimination of the relative contributions of cytosolic versus mitochondrial Ca²⁺ to injury pathways [1]. This dual-compartment activity makes BAPTA-AM uniquely suited for pharmacological dissection of subcellular Ca²⁺ contributions to ischemia/reperfusion pathology [2].

Cardiovascular Pharmacology Ischemia-Reperfusion Injury Mitochondrial Calcium

Validated Application Scenarios for BAPTA-AM Based on Quantitative Differentiation Evidence


Presynaptic Ca²⁺-Secretion Coupling Studies in Neuroscience

BAPTA-AM is the required tool for experiments investigating the spatial and temporal relationship between Ca²⁺ influx and vesicle fusion at presynaptic active zones. The fast Ca²⁺ binding kinetics of BAPTA-AM (diffusion-limited kon) enable it to intercept Ca²⁺ within the 50-100 nm microdomain of voltage-gated calcium channels and the vesicle release machinery. Evidence from hippocampal CA1 slice recordings demonstrates that 50 µM BAPTA-AM depresses fEPSP amplitude by 70%, whereas 50 µM EGTA-AM produces no detectable effect [1]. Similarly, at the neuromuscular junction, 50 µM BAPTA-AM suppresses evoked quantal acetylcholine release throughout a 50 Hz stimulus train, while EGTA-AM is completely inactive [2]. For any study where the research question involves presynaptic Ca²⁺ buffering within sub-millisecond timeframes, BAPTA-AM is non-substitutable.

Calcium Buffering in Intact Erythrocyte and Hematological Research

BAPTA-AM is validated for quantitative intracellular Ca²⁺ buffering studies in human erythrocytes, where its apparent intracellular Ca²⁺ dissociation constant (KDi) has been rigorously characterized. In intact human red blood cells, BAPTA-AM exhibits a KDi of approximately 800 nM, increasing the cellular Ca²⁺ buffering capacity by 300-600 µmol per 340 g hemoglobin [1]. This KDi value, while substantially higher than its in vitro KD of 130 nM, is precisely quantified under physiological conditions, enabling accurate calculation of [Ca²⁺]i buffering. Researchers requiring Ca²⁺ clamping in the 500-1000 nM range should select BAPTA-AM over Benz2-AM (KDi ≈ 500 nM), which provides tighter buffering at lower [Ca²⁺]i [1]. This characterization makes BAPTA-AM suitable for studies of erythrocyte Ca²⁺ homeostasis, sickle cell pathophysiology, and related hematological investigations.

Ischemia/Reperfusion Cardioprotection and Subcellular Calcium Compartment Studies

BAPTA-AM is uniquely qualified for experiments requiring simultaneous attenuation of both cytosolic and mitochondrial calcium overload in cardiac ischemia/reperfusion models. In isolated perfused rat heart preparations, BAPTA-AM abolishes overload of both [Ca²⁺]c and [Ca²⁺]m, reducing infarct size and preserving cell viability [1]. This dual-compartment activity distinguishes BAPTA-AM from mitochondrial-specific agents like ruthenium red, which abolishes only [Ca²⁺]m overload while sparing [Ca²⁺]c [1]. Researchers investigating the relative contributions of cytosolic versus mitochondrial Ca²⁺ to ischemia/reperfusion injury pathways require BAPTA-AM to achieve full cellular Ca²⁺ buffering, thereby enabling rigorous cause-effect dissection of subcellular calcium signaling in cardioprotection mechanisms.

Controlled Kv Channel Pharmacological Profiling with Documented Off-Target Activity

BAPTA-AM is appropriate for experiments where its direct Kv channel inhibitory activity (IC50 values: hKv1.5 = 1.23 µM, hKv1.3 = 1.45 µM, Kv11.1/hERG = 1.30 µM) is either an intentional target or a controlled confounding variable [1]. In cerebellar granule neurons, 2.5 µM BAPTA-AM reduces Kv currents independent of Ca²⁺ chelation [2]. For researchers studying calcium-dependent modulation of potassium conductances, BAPTA-AM's dual activity must be explicitly accounted for in experimental design—either by using parallel EGTA-AM controls (which lack this off-target effect) or by interpreting results with the understanding that observed effects may reflect combined Ca²⁺ chelation and direct channel blockade. Conversely, for studies where Kv channel inhibition is the primary endpoint, BAPTA-AM serves as a validated low-micromolar pharmacological tool with well-characterized potency across multiple Kv subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.